molecular formula C15H18O2 B14522064 1-Phenylcyclooct-4-ene-1-carboxylic acid CAS No. 62702-30-1

1-Phenylcyclooct-4-ene-1-carboxylic acid

Cat. No.: B14522064
CAS No.: 62702-30-1
M. Wt: 230.30 g/mol
InChI Key: OOYFQFQOENXGAW-UHFFFAOYSA-N
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Description

1-Phenylcyclooct-4-ene-1-carboxylic acid is an organic compound characterized by a phenyl group attached to a cyclooctene ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylcyclooct-4-ene-1-carboxylic acid typically involves the following steps:

    Cyclization: Starting from a suitable linear precursor, cyclization is achieved to form the cyclooctene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclooct-4-ene-1-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-Phenylcyclooct-4-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylcyclooct-4-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

  • 1-Phenylcyclopentanecarboxylic acid
  • 1-Phenylcyclopropanecarboxylic acid
  • Cyclooctane carboxylic acid

Comparison: 1-Phenylcyclooct-4-ene-1-carboxylic acid is unique due to its larger ring size and the presence of a double bond in the cyclooctene ring. This structural feature imparts different chemical reactivity and physical properties compared to its smaller ring analogs. The presence of the phenyl group also enhances its potential for π-π interactions, making it distinct in its applications and interactions .

Properties

CAS No.

62702-30-1

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-phenylcyclooct-4-ene-1-carboxylic acid

InChI

InChI=1S/C15H18O2/c16-14(17)15(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15/h1-2,4-6,9-10H,3,7-8,11-12H2,(H,16,17)

InChI Key

OOYFQFQOENXGAW-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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